molecular formula C8H7NO4 B087838 2-Aminoterephthalic acid CAS No. 10312-55-7

2-Aminoterephthalic acid

Cat. No.: B087838
CAS No.: 10312-55-7
M. Wt: 181.15 g/mol
InChI Key: GPNNOCMCNFXRAO-UHFFFAOYSA-N
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Description

2-Aminoterephthalic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of terephthalic acid, characterized by the presence of both an amino group and two carboxylic acid groups. This compound appears as a pale yellow crystalline powder and is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

2-Aminoterephthalic acid (ATA) is a versatile organic compound that has been used in various applications. It has been used to synthesize lanthanide coordination polymers with 1,10-phenanthroline by hydrothermal method . It has also been used to create blue-emitting derivatives and amino-functionalized Zr-terephthalate (UiO-66), an excellent catalyst for selective synthesis of jasminaldehyde .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, in the synthesis of lanthanide coordination polymers, ATA acts as a ligand, binding to the metal ions to form the desired structure . In the case of the blue-emitting derivatives, ATA likely contributes to the fluorescence properties of the final product .

Biochemical Pathways

It’s known that ata can be used as a catalyst in certain reactions, suggesting that it may influence the speed and direction of these biochemical pathways .

Pharmacokinetics

It’s known that ata is slightly soluble in water , which could impact its bioavailability and distribution within the body or in other environments.

Result of Action

The result of ATA’s action depends on its application. For instance, when used as a ligand in the synthesis of lanthanide coordination polymers, the result is the formation of the desired polymer structure . When used to create blue-emitting derivatives, the result is a compound with unique fluorescence properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of lanthanide coordination polymers with ATA is carried out under hydrothermal conditions . Additionally, the safety data sheet for ATA suggests that it should be handled in a well-ventilated area and stored in a cool, dry place , indicating that temperature and humidity could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoterephthalic acid can be synthesized through several methods. One common approach involves the reduction of ortho-nitroterephthalic acid. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions . Another method involves the chemical reaction of anthranilic acid with phthalic anhydride, followed by hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of ortho-nitroterephthalic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Aminoterephthalic acid’s unique combination of amino and carboxylic acid groups allows it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-aminoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNNOCMCNFXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369241
Record name 2-Aminoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10312-55-7
Record name 2-Aminoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoterephthalic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A representative preparation was done as follows: Dimethyl aminoterephthalate (5 g), cetyltrimethyl ammonium bromide catalyst (0.05 g) and aqueous NaOH solution (5%, 300 ml) were taken in a 500 ml round bottom flask, and heated to and held at about 60° C. for about 2 hours. The mixture was then cooled to about 15°-20° C., and acidified with concentrated HCl when the acid of Formula 3 separated as yellow crystals. This was filtered, washed with ice cold water, and dried (yield: 89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Amino-4-(methoxylcarbonyl)benzoic acid (2.5 g, 12.8 mmol) was dissolved in a mixture of THF-MeOH—H2O (40 mL, 30:5:5) and then LiOH—H2O (2 g, 64 mmol) was added. The mixture stirred at RT over night. The reaction mixture was concentrated and the residue was dissolved in 5 mL of water and then acidified with 6N HCl to pH˜3. The solid was filtered and dried to give the desired product in 63% yield.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
40 mL
Type
solvent
Reaction Step One
Name
LiOH—H2O
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-aminoterephthalic acid?

A1: this compound has the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol.

Q2: How can 2-ATA be characterized spectroscopically?

A2: 2-ATA can be characterized using techniques like Infrared (IR) spectroscopy, which reveals characteristic peaks for the carboxylic acid and amine functional groups. [, , , ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. []

Q3: Is 2-ATA soluble in common solvents?

A3: 2-ATA exhibits limited solubility in common organic solvents but displays good solubility in N,N-dimethylformamide (DMF). [, ]

Q4: How does the presence of 2-ATA affect the thermal stability of materials?

A4: The incorporation of 2-ATA into materials like metal-organic frameworks (MOFs) can enhance thermal stability due to the formation of hydrogen bonds involving the amino groups. [, ]

Q5: Can 2-ATA-based materials act as catalysts?

A5: Yes, 2-ATA can be incorporated into materials like MOFs, which can function as heterogeneous catalysts. For instance, 2-ATA-based MOFs have shown catalytic activity in CO2 cycloaddition reactions with epoxides to form cyclic carbonates. [, , ]

Q6: How does the amino group of 2-ATA contribute to its catalytic properties?

A6: The amino group in 2-ATA can act as a Lewis base, facilitating the activation of reactants like CO2 and epoxides during catalytic reactions. []

Q7: Have computational studies been conducted on 2-ATA and its derivatives?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structure, electronic properties, and reactivity of 2-ATA and its sodium salts. [] These studies provide valuable insights into the interactions of 2-ATA within complex systems.

Q8: How does modifying the structure of 2-ATA influence its properties?

A8: Introducing different substituents onto the aromatic ring of 2-ATA can significantly impact its properties. For example, incorporating electron-donating or -withdrawing groups can alter the electronic properties and reactivity of the molecule, influencing its performance in applications like sensing or catalysis. [, ]

Q9: What are the prominent applications of 2-ATA in materials science?

A9: 2-ATA is a valuable building block for synthesizing MOFs, a class of porous materials with numerous applications. [, , ] The amino group in 2-ATA allows for post-synthetic modifications, expanding the functionality of these MOFs.

Q10: How does 2-ATA contribute to the properties of MOFs?

A10: In MOFs, 2-ATA acts as a bridging ligand, connecting metal ions to create porous structures. The amino group can participate in hydrogen bonding, influencing the framework stability and potentially enhancing gas adsorption properties. [, ]

Q11: Can 2-ATA-based materials be used for sensing applications?

A11: Yes, 2-ATA derivatives and 2-ATA-incorporated MOFs have shown promise as fluorescent probes for detecting various analytes. For example, some derivatives exhibit pH-dependent fluorescence, enabling their use as pH sensors. [, ]

Q12: What types of analytes can be detected using 2-ATA-based sensors?

A12: 2-ATA-based sensors have demonstrated potential for detecting metal ions like Cu2+, Fe3+, and Hg2+. [, , ] Additionally, some 2-ATA-based systems have been explored for sensing molecules like 2,4,6-trinitrophenol (TNP) and antibiotics. [, ]

Q13: Does 2-ATA have any applications in environmental remediation?

A13: Research suggests that MOFs incorporating 2-ATA can be used for the adsorption and removal of pollutants, including organic dyes and heavy metal ions from water. [, , ]

Q14: Are there any environmental concerns regarding 2-ATA and its derivatives?

A14: While 2-ATA itself has limited data on its environmental impact, research is focusing on developing sustainable synthesis methods for 2-ATA-based materials and exploring their potential toxicity and biodegradability. [, ]

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